molecular formula C15H16BrNO B5799343 (3-bromobenzyl)(2-methoxy-5-methylphenyl)amine CAS No. 355816-46-5

(3-bromobenzyl)(2-methoxy-5-methylphenyl)amine

Cat. No. B5799343
CAS RN: 355816-46-5
M. Wt: 306.20 g/mol
InChI Key: HGXDMMUKSIJRRI-UHFFFAOYSA-N
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Description

(3-bromobenzyl)(2-methoxy-5-methylphenyl)amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that has gained popularity as a recreational drug. However, this compound also has potential scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)(2-methoxy-5-methylphenyl)amine involves its binding to the serotonin 2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity, which ultimately affects mood, cognition, perception, and behavior.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been shown to induce a range of biochemical and physiological effects in various animal models and human studies. These effects include alterations in brain activity, changes in mood and perception, and modulation of the immune system. However, the precise nature and extent of these effects are still being investigated.

Advantages and Limitations for Lab Experiments

(3-bromobenzyl)(2-methoxy-5-methylphenyl)amine has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the serotonin 2A receptor, which allows for precise targeting of this receptor. However, its recreational use and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, the lack of long-term safety data and potential for adverse effects limit its use in human studies.

Future Directions

There are several future directions for research on (3-bromobenzyl)(2-methoxy-5-methylphenyl)amine. One direction is to investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another direction is to explore its interactions with other neurotransmitter systems and receptors, which may provide insights into the underlying mechanisms of its effects. Additionally, further studies are needed to assess its long-term safety and potential for adverse effects.

Synthesis Methods

The synthesis of (3-bromobenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction of 2-methoxy-5-methylphenylacetic acid with bromine to form 2-bromo-5-methylphenylacetic acid. This intermediate is then reacted with thionyl chloride to form 2-bromo-5-methylphenylacetyl chloride. The final step involves the reaction of 2-bromo-5-methylphenylacetyl chloride with 3-aminobenzylamine to form (3-bromobenzyl)(2-methoxy-5-methylphenyl)amine.

Scientific Research Applications

(3-bromobenzyl)(2-methoxy-5-methylphenyl)amine has potential scientific research applications due to its unique properties. It is a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, cognition, perception, and behavior. This compound has been used in studies to investigate the role of the serotonin 2A receptor in various physiological and pathological conditions, such as depression, anxiety, schizophrenia, and addiction.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-6-7-15(18-2)14(8-11)17-10-12-4-3-5-13(16)9-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDMMUKSIJRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211393
Record name 3-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-2-methoxy-5-methylaniline

CAS RN

355816-46-5
Record name 3-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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